Lisinopril dihydrate

Pharmacokinetics Renal clearance ACE inhibition

Researchers requiring consistent 24-hour ACE inhibition face variability from prodrug activation and short half-lives. Lisinopril dihydrate eliminates these confounders: • Directly active (no hepatic activation needed) - one of only two non-prodrug ACE inhibitors • 2-fold slower renal clearance vs enalaprilat (82 vs 164 mL/min); sustained 24-hour coverage • Pharmacopoeial dihydrate form with defined thermal stability (dehydration at 76°C & 99-101°C) Ideal for hepatic impairment models, ABPM protocols, and chronic once-daily dosing studies.

Molecular Formula C21H35N3O7
Molecular Weight 441.5 g/mol
CAS No. 83915-83-7
Cat. No. B001146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLisinopril dihydrate
CAS83915-83-7
SynonymsLisinopril
Lisinopril Maleate (1:1)
Lisinopril Sulfate (1:2)
Lysinopril
MK-521
Prinivil
Zestril
Molecular FormulaC21H35N3O7
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O
InChIInChI=1S/C21H31N3O5.2H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);2*1H2/t16-,17-,18-;;/m0../s1
InChIKeyCZRQXSDBMCMPNJ-ZUIPZQNBSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility97 mg/mL

Lisinopril Dihydrate Technical Baseline


Lisinopril dihydrate (CAS 83915-83-7) is the crystalline dihydrate form of lisinopril, a synthetic, long-acting angiotensin-converting enzyme (ACE) inhibitor. The single-crystal X-ray structure of lisinopril dihydrate has been determined [a = 14.550(2), b = 5.8917(8), c = 14.238(2) Å, β = 112.832(3)° at T = 173(2) K, space group P21, Z = 2], revealing its double zwitterionic character in the solid state [1]. Lisinopril dihydrate is the commercial and pharmacopoeial reference form specified in USP and EP monographs [2]. Unlike the majority of ACE inhibitors which require hepatic activation as prodrugs, lisinopril is directly active and undergoes negligible hepatic metabolism, with near-exclusive renal elimination of unchanged drug [3].

1 Non-prodrug ACE inhibitor; direct activity without hepatic activation required
2 Pharmacopoeial dihydrate crystal form (USP/EP reference) with defined solid-state identity
3 Supports once-daily pharmacokinetic study models and renal elimination research
4 Reported thermal stability thresholds enable formulation stability research

Lisinopril Dihydrate: Interchangeability Evidence


Despite shared therapeutic class designation, ACE inhibitors exhibit substantial and clinically consequential heterogeneity across multiple quantifiable parameters. Lisinopril dihydrate differs fundamentally from in-class alternatives in three domains critical to both experimental reproducibility and therapeutic selection: (1) metabolic pathway—lisinopril is one of only two ACE inhibitors (with captopril) that is not a prodrug, eliminating the confounding variable of hepatic activation [1]; (2) elimination kinetics—renal clearance of lisinopril (82 ± 16 ml/min) is significantly slower than that of enalaprilat (164 ± 38 ml/min, P < 0.001), producing divergent pharmacokinetic profiles that affect trough-to-peak ratios and dosing interval requirements [2]; (3) solid-state properties—the dihydrate crystal form exhibits a defined two-step dehydration process (dihydrate → monohydrate at 76°C, monohydrate → anhydrate at 99-101°C) with subsequent intramolecular cyclization to diketopiperazine above 147°C, a stability profile unique to this specific hydrate [3]. These quantifiable differences preclude simple interchangeability and establish procurement specificity.

Metabolic pathway mismatch
Lisinopril is directly active; most ACE inhibitors require hepatic prodrug activation. Hepatic impairment model pharmacokinetics may shift.
Renal clearance kinetics differ
Reported slower renal clearance vs enalaprilat (approximately 2-fold) may alter trough-to-peak ratios and once-daily dosing model coverage.
Solid-state stability profile
Defined dehydration temperatures (76°C, 99–101°C) and DKP formation above 147°C are specific to this dihydrate; other ACE inhibitor forms may not replicate these thresholds.

Lisinopril Dihydrate: Comparative Performance Evidence


Renal Clearance: Lisinopril vs. Enalapril

In a direct crossover study in 12 healthy volunteers, lisinopril demonstrated significantly slower renal clearance (82 ± 16 ml/min) compared to enalaprilat, the active metabolite of enalapril (164 ± 38 ml/min), a difference of approximately 2-fold (P < 0.001) [1]. The area under the serum curve (AUC) for lisinopril was 916 ± 239 h·ng/ml versus 718 ± 17 h·ng/ml for enalaprilat (P < 0.01), reflecting extended systemic exposure [1]. At 24 hours post-administration, serum lisinopril concentrations remained higher than those of enalaprilat, consistent with retarded elimination kinetics [2].

Renal Clearance: Lisinopril vs. Enalapril
Head-to-head
Lisinopril renal clearance 82 ± 16 mL/min; enalaprilat 164 ± 38 mL/min (P
Supports once-daily pharmacokinetic study models; differential renal accumulation may be relevant for renal impairment research.
Crossover study in 12 healthy volunteers; oral administration.
24-Hour BP Control vs. Captopril
Head-to-head
Greater ambulatory diastolic BP reduction with once-daily lisinopril (P = 0.007). Captopril showed mid-interval troughs at hours 10–12.
Supports continuous 24-hour pharmacodynamic coverage models; may suit circadian blood pressure research.
Multicenter double-blind study, n=70; office and ambulatory monitoring.
Cough Incidence across ACE Inhibitors
Cross-study comparable
Reported incidence: lisinopril 8.82–18.1% across studies. Network meta-analysis SUCRA 64.7% (intermediate cough probability).
Supports comparative tolerability endpoint review; incidence varies with study population and design.
Prospective observational and network meta-analysis data; study-specific baselines needed.
Solid-State Thermal Profile
Supporting evidence
Two-step dehydration: dihydrate → monohydrate at 76°C, monohydrate → anhydrate 99–101°C. DKP formation onset >147°C.
Supports formulation stability and QC parameter review; thermal thresholds guide processing and storage research.
DSC, TGA, FT-IR microspectroscopy data; single-crystal structure confirms dihydrate identity.
Non-Prodrug Metabolic Profile
Class-level inference
Lisinopril and captopril are directly active; other ACE inhibitors require hepatic esterase activation. Negligible hepatic metabolism; renal elimination of unchanged drug.
Eliminates hepatic activation as variable in pharmacokinetic models; supports hepatic impairment and DDI research context.
Class-wide pharmacokinetic characterization; review specific study protocols.
Pharmacokinetics Renal clearance ACE inhibition Comparative pharmacology

24-Hour Blood Pressure Control: Lisinopril vs. Captopril

In a multicenter, double-blind, parallel-group study of 70 patients with mild-to-moderate essential hypertension, area under the curve analysis of ambulatory blood pressure reductions demonstrated significantly greater reductions with once-daily lisinopril (10-40 mg) compared to twice-daily captopril (25-100 mg bid) for both systolic (P = 0.023) and diastolic (P = 0.007) pressures [1]. Greater reductions were specifically observed in lisinopril-treated patients at hours 10 to 12 (P < 0.05), indicating two distinct blood pressure troughs for captopril-treated patients [1]. In a separate Yugoslav multicenter trial of 91 patients, lisinopril decreased systolic pressure by 14.9% and diastolic by 15.2% from baseline, compared to 11.2% and 11.7% respectively for captopril, though this difference did not reach statistical significance except for the dose-to-normotension relationship which favored lisinopril (P < 0.05) [2].

24-Hour BP Control vs. Captopril
Head-to-head
Greater ambulatory diastolic BP reduction with once-daily lisinopril (P = 0.007). Captopril showed mid-interval troughs at hours 10–12.
Supports continuous 24-hour pharmacodynamic coverage models; may suit circadian blood pressure research.
Multicenter double-blind study, n=70; office and ambulatory monitoring.
Hypertension Ambulatory blood pressure monitoring Dosing frequency Trough-to-peak ratio

Cough Incidence: Lisinopril vs. Perindopril and Ramipril

In a prospective multicenter cross-sectional study of 100 hypertensive patients, the incidence of ACE inhibitor-induced cough was reported as: perindopril 5.4%, ramipril 6.89%, and lisinopril 8.82% [1]. Overall incidence across the three agents was 7.0% [1]. However, a separate North Indian study reported contrasting incidence rates: lisinopril 18.1%, ramipril 24.3%, and enalapril 34.4% [2]. A network meta-analysis ranked ACE inhibitors by cough-inducing probability (SUCRA scores): ramipril 76.4%, lisinopril 64.7%, benazepril 58.6%, quinapril 56.5%, with captopril lowest at 13.7% [3].

Cough Incidence across ACE Inhibitors
Cross-study comparable
Reported incidence: lisinopril 8.82–18.1% across studies. Network meta-analysis SUCRA 64.7% (intermediate cough probability).
Supports comparative tolerability endpoint review; incidence varies with study population and design.
Prospective observational and network meta-analysis data; study-specific baselines needed.
Adverse drug reactions Cough Tolerability Bradykinin

Solid-State Thermal Decomposition Profile

Thermal analysis using DSC, TGA, and thermal FT-IR microscopy revealed that lisinopril dihydrate undergoes a defined two-step dehydration process: dihydrate → monohydrate at 76°C, followed by monohydrate → anhydrate at 99-101°C [1]. Above 147°C, anhydrous lisinopril undergoes intramolecular cyclization to form diketopiperazine (DKP), with significant DKP formation occurring near 157°C, evidenced by a new IR peak at 1670 cm⁻¹ assigned to the DKP carbonyl band [1]. This degradation pathway is distinct from the single-crystal structure of lisinopril dihydrate, which exhibits double zwitterionic character in the solid state with both nitrogen atoms N13 and N19 protonated [2].

Solid-State Thermal Profile
Supporting evidence
Two-step dehydration: dihydrate → monohydrate at 76°C, monohydrate → anhydrate 99–101°C. DKP formation onset >147°C.
Supports formulation stability and QC parameter review; thermal thresholds guide processing and storage research.
DSC, TGA, FT-IR microspectroscopy data; single-crystal structure confirms dihydrate identity.
Solid-state chemistry Thermal analysis Dehydration Formulation stability

Non-Prodrug Metabolic Profile

Among all ACE inhibitors, only captopril and lisinopril are administered as active drugs rather than prodrugs [1]. The majority of ACE inhibitors—including enalapril, ramipril, perindopril, quinapril, benazepril, fosinopril, and trandolapril—require hepatic esterase-mediated activation to their active diacid metabolites [1][2]. Lisinopril undergoes negligible hepatic metabolism and is excreted unchanged in the urine, with almost exclusive renal elimination [2][3]. In patients with hepatic cirrhosis, the pharmacokinetics of both lisinopril and enalapril are affected, but renally excreted drugs such as lisinopril are preferred in liver disease [4].

Non-Prodrug Metabolic Profile
Class-level inference
Lisinopril and captopril are directly active; other ACE inhibitors require hepatic esterase activation. Negligible hepatic metabolism; renal elimination of unchanged drug.
Eliminates hepatic activation as variable in pharmacokinetic models; supports hepatic impairment and DDI research context.
Class-wide pharmacokinetic characterization; review specific study protocols.
Prodrug Hepatic metabolism Renal elimination Drug activation

Lisinopril Dihydrate: Application Scenarios


Once-Daily Pharmacokinetic Studies

Lisinopril dihydrate is optimally suited for pharmacokinetic protocols where extended systemic exposure and once-daily dosing are required. Its 2-fold slower renal clearance compared to enalaprilat (82 vs 164 ml/min, P < 0.001) and larger AUC (916 vs 718 h·ng/ml, P < 0.01) provide sustained drug concentrations over 24 hours [1]. This profile supports once-daily administration and makes lisinopril the preferred compound for studies modeling chronic once-daily antihypertensive therapy or protocols requiring stable trough concentrations for 24-hour pharmacodynamic assessments [1][2].

Hepatic Impairment and DDI Studies

Lisinopril dihydrate is the indicated ACE inhibitor for research involving hepatic impairment models or protocols requiring elimination of hepatic activation as a confounding variable. As one of only two ACE inhibitors not administered as a prodrug (along with captopril), lisinopril requires no hepatic esterase-mediated activation and undergoes negligible hepatic metabolism [3][4]. This property renders it uniquely suitable for: (1) studies in animal models or patient populations with compromised hepatic function, where prodrug activation may be unpredictable; (2) drug-drug interaction studies involving CYP-modulating agents; and (3) experimental protocols requiring direct correlation between administered dose and circulating active drug concentration without the intervening variable of hepatic biotransformation [4].

Solid-State Formulation Stability Studies

The defined thermal stability profile of lisinopril dihydrate—with two-step dehydration at 76°C and 99-101°C and DKP formation onset above 147°C [5]—provides quantitative quality control parameters for formulation development and stability testing. The single-crystal X-ray structure of the dihydrate form (space group P21, Z=2) establishes definitive crystallographic identity for polymorph screening and solid-state characterization studies [6]. Researchers developing solid oral dosage forms or conducting forced degradation studies should procure the pharmacopoeial dihydrate form to ensure alignment with regulatory reference standards and to leverage the well-characterized dehydration and degradation thresholds established in the literature [5][6].

24-Hour Ambulatory BP Monitoring

Lisinopril dihydrate is the appropriate compound for studies employing 24-hour ambulatory blood pressure monitoring (ABPM) as a primary endpoint, given its demonstrated superiority over twice-daily captopril in 24-hour BP control (P = 0.007 for diastolic ABPM) [2]. The absence of mid-interval blood pressure troughs—observed with captopril at hours 10-12—confirms that once-daily lisinopril provides continuous 24-hour coverage without the intermittent pressure fluctuations that characterize shorter-acting ACE inhibitors [2]. This property is critical for hypertension research protocols where sustained, uniform blood pressure reduction throughout the circadian cycle is a required experimental condition.

Application
Selection Property
Validation Focus
Once-daily pharmacokinetic study models
Reported renal clearance kinetics supporting extended systemic exposure
AUC, trough concentration, and 24-hour coverage endpoint review
Hepatic impairment model pharmacokinetic studies
Non-prodrug, renal elimination; no hepatic activation required
Systemic exposure consistency in models with compromised hepatic function
Solid-state formulation stability research
Defined dehydration temperatures and DKP formation threshold
Polymorph identity, forced degradation, and QC parameter endpoint review
24-hour ambulatory BP monitoring study models
Sustained 24-hour pharmacodynamic coverage without intermittent troughs
Trough-to-peak ratio and circadian blood pressure reduction endpoint review

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